molecular formula C13H14O5 B163298 Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate CAS No. 28578-16-7

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate

Cat. No.: B163298
CAS No.: 28578-16-7
M. Wt: 250.25 g/mol
InChI Key: BRILFEZHPXQINW-UHFFFAOYSA-N
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Description

PMK ethyl glycidate, also known as ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate, is an organic compound that serves as a critical chemical precursor in various industrial applications. It is commonly presented as a honey-like light yellow wax with a characteristic odor similar to aromatic esters. This compound is particularly notable for its role in the synthesis of pharmaceuticals, perfumes, and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMK ethyl glycidate typically involves a multi-step process. One common method starts with the reaction of piperonal with (carbethoxyethylidene)triphenylphosphorane in dichloromethane, which is stirred for 24 hours at room temperature. The resulting mixture is then concentrated under reduced pressure and purified by flash column chromatography to yield an olefin intermediate. This intermediate is further reacted with m-chloroperbenzoic acid in dichloromethane under reflux conditions for 24 hours to produce PMK ethyl glycidate .

Industrial Production Methods: Industrial production of PMK ethyl glycidate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired quality of PMK ethyl glycidate .

Chemical Reactions Analysis

Types of Reactions: PMK ethyl glycidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique structural arrangement, which includes an oxirane ring and a benzodioxole moiety.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PMK ethyl glycidate can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, into the molecule .

Scientific Research Applications

PMK ethyl glycidate is widely used in scientific research due to its versatility as a chemical intermediate. Its applications span multiple fields, including:

Mechanism of Action

The mechanism of action of PMK ethyl glycidate involves its ability to undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry. Its molecular targets and pathways are primarily related to its role as a precursor in the synthesis of methylenedioxy phenethylamines and amphetamines, including 3,4-methylenedioxy-N-methylamphetamine (MDMA). These pathways involve complex enzymatic reactions that convert PMK ethyl glycidate into the desired end products .

Comparison with Similar Compounds

Uniqueness: PMK ethyl glycidate is unique due to its specific structural features, such as the oxirane ring and the benzodioxole moiety, which confer distinct reactivity and stability. These properties make it a valuable intermediate in various synthetic pathways, particularly in the pharmaceutical industry .

Biological Activity

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate, commonly known as PMK ethyl glycidate, is an organic compound with significant implications in both pharmaceutical synthesis and potential biological activity. This compound is structurally related to psychoactive substances, particularly MDMA and its analogs, which have garnered attention for their effects on the central nervous system (CNS). This article explores the biological activity of PMK ethyl glycidate, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14O5
  • Molar Mass : 250.25 g/mol
  • Density : 1.302 g/cm³
  • Boiling Point : 327.8 °C
  • Solubility :
    • DMF: 15 mg/ml
    • DMSO: 30 mg/ml
    • Ethanol: 10 mg/ml
    • PBS (pH 7.2): 1 mg/ml

PMK ethyl glycidate is primarily recognized as a precursor in the synthesis of various psychoactive substances. Its structural similarity to MDMA suggests that it may exhibit similar pharmacological effects, primarily through the modulation of neurotransmitter systems such as serotonin and dopamine.

  • Serotonergic Activity : Research indicates that compounds related to PMK ethyl glycidate can enhance serotonin release and inhibit its reuptake, leading to increased serotonergic signaling. This mechanism is central to the psychoactive effects associated with MDMA-like substances.
  • Dopaminergic Effects : There is evidence that PMK ethyl glycidate may also influence dopaminergic pathways, potentially contributing to its stimulant effects and reinforcing properties.

Toxicological Considerations

Despite its potential therapeutic applications, PMK ethyl glycidate poses significant risks associated with its use:

  • Neurotoxicity : Studies have shown that excessive serotonergic activity can lead to neurotoxic effects, particularly in serotonergic neurons.
  • Cardiovascular Risks : Similar compounds have been linked to increased heart rate and blood pressure, raising concerns about their safety profile in recreational use.

Case Study 1: Identification in Illicit Products

A study by Lee et al. (2020) identified PMK ethyl glycidate as a common ingredient in illicit health products marketed for recreational use. The study highlighted the compound's role as a precursor to MDMA and raised concerns about the lack of regulation surrounding its production and distribution .

Case Study 2: Pharmacological Profile Analysis

In a pharmacological assessment of compounds related to PMK ethyl glycidate, researchers conducted in vitro studies demonstrating its ability to increase serotonin levels in neuronal cultures. The results indicated a dose-dependent relationship between the compound concentration and serotonin release .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Serotonin ReleaseEnhances serotonin release and inhibits reuptake
Dopamine ModulationInfluences dopaminergic pathways
Neurotoxicity RiskPotential neurotoxic effects with excessive use
Cardiovascular EffectsIncreased heart rate and blood pressure observed

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-15-12(14)13(2)11(18-13)8-4-5-9-10(6-8)17-7-16-9/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRILFEZHPXQINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(O1)C2=CC3=C(C=C2)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307820
Record name Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28578-16-7
Record name NSC195099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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